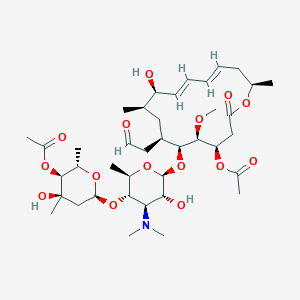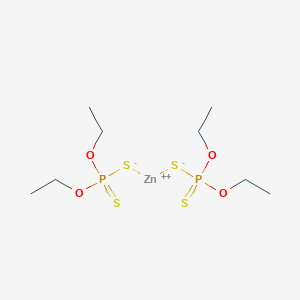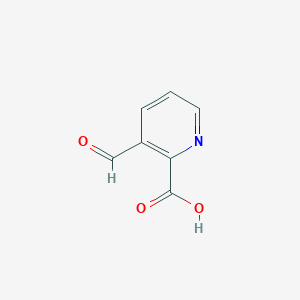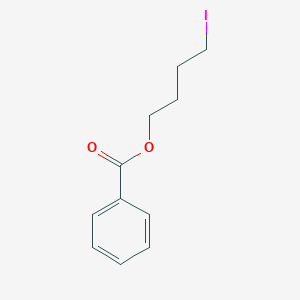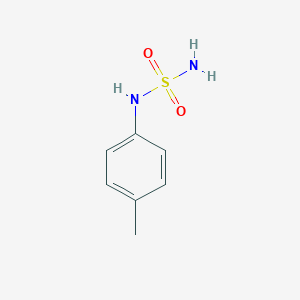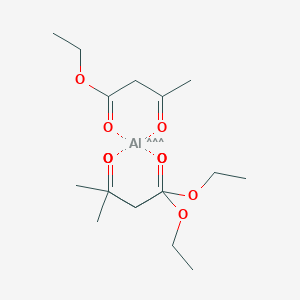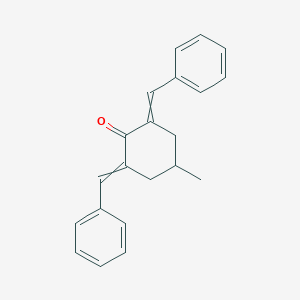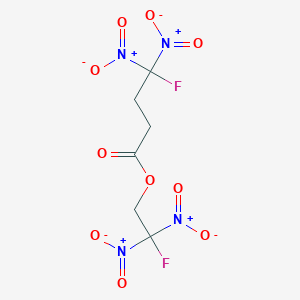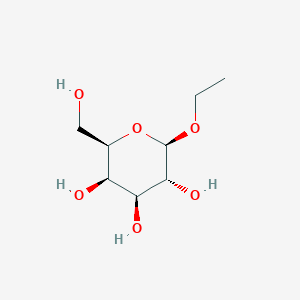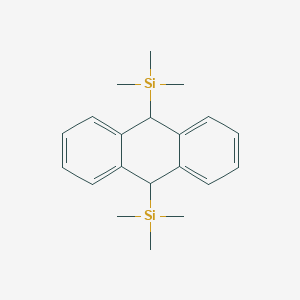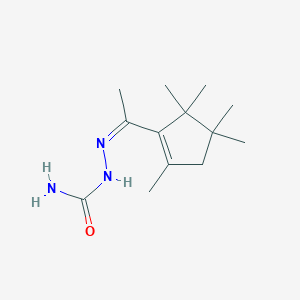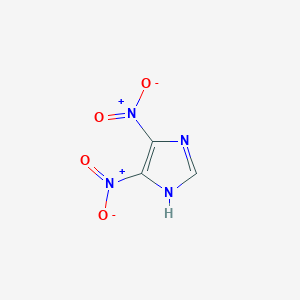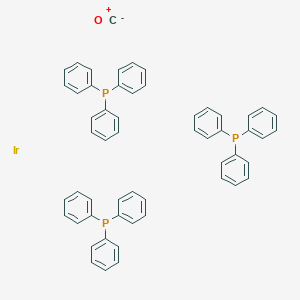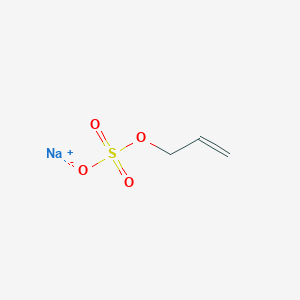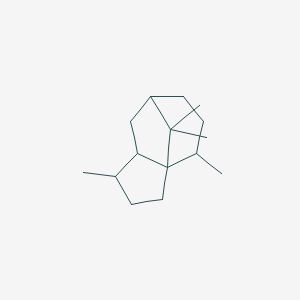
Patchoulane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Patchoulane is a natural sesquiterpene that is commonly found in the essential oil of patchouli plants. It is a highly aromatic compound that has been used for centuries in traditional medicine and perfumery. In recent years, patchoulane has gained attention from the scientific community due to its potential therapeutic applications.
科学研究应用
Phytochemistry and Pharmacological Activities
Phytochemical Constituents and Pharmacological Activities Patchouli, particularly Pogostemon cablin Benth., is an aromatic medicinal plant of industrial importance, utilized extensively in traditional medicine and the fragrance industry. The phytochemical profile of patchouli is diverse, encompassing terpenoids, phytosterols, flavonoids, organic acids, lignins, alkaloids, glycosides, alcohols, and aldehydes. Notably, compounds such as patchouli alcohol, α-patchoulene, β-patchoulene, α-bulnesene, seychellene, norpatchoulenol, pogostone, eugenol, and pogostol are predominant. These compounds impart various biological activities, including antioxidant, analgesic, anti-inflammatory, antiplatelet, antithrombotic, aphrodisiac, antidepressant, antimutagenic, antiemetic, fibrinolytic, and cytotoxic properties. Despite these reported activities, there's a need for further scientific validation and standardization of the bioactivity of purified compounds from patchouli (Swamy & Sinniah, 2015).
Sesquiterpenes in Cyperus Rotundus
Sesquiterpenes and Antitumor Activity The rhizomes of Cyperus rotundus, containing patchoulane-type sesquiterpenes, have been traditionally used for various medicinal purposes, including estrogenic and anti-inflammatory treatments. Notably, 6-acetoxy cyperene, a patchoulane-type sesquiterpene isolated from C. rotundus rhizomes, exhibited potent cytotoxic activity in human ovarian cancer cells, inducing caspase-dependent apoptosis. This highlights the therapeutic potential of patchoulane-type compounds in cancer treatment (Ahn et al., 2015).
Patchoulane-Type Sesquiterpenes and Their Derivatives Patchoulane-type sesquiterpenes have been identified in various plants, with Cyperus rotundus and Croton crassifolius being notable examples. These compounds are of interest due to their diverse biological activities, including potential antitumor effects. However, it's important to note that not all sesquiterpenes demonstrate significant bioactivity, and further research is required to fully understand their potential and applications (Kim et al., 2012; Yuan et al., 2017).
Agrotechnology and Biotechnological Aspects
Patchouli Cultivation and Biotechnology Patchouli is a highly demanded plant in the fragrance industry. Its cultivation and biotechnological aspects are crucial for ensuring a consistent supply of high-quality patchouli oil. This involves clonal propagation, understanding plant biology and chemistry, and employing modern techniques to authenticate and prevent adulteration of patchouli herb. The comprehensive information on patchouli cultivation and biotechnology aids in meeting global demands and improving the rural economy (Swamy & Sinniah, 2016).
Miscellaneous Research Applications
Analgesic and Anti-inflammatory Activities The sesquiterpene fraction of Annona reticulata bark, which includes patchoulane, was found to exhibit significant analgesic and anti-inflammatory activities. This indicates the potential of patchoulane and its derivatives in the development of new analgesic and anti-inflammatory agents (Chavan, Wakte, & Shinde, 2012).
Polyploidy Induction in Patchouli The induction of polyploidy in patchouli using colchicine treatment has been explored to increase the genetic diversity and potentially enhance the content of patchouli alcohol, a key component of patchouli oil. This approach could lead to the development of new patchouli genotypes with improved traits (Afifah, Wiendi, & Maharijaya, 2020).
属性
CAS 编号 |
19078-35-4 |
|---|---|
产品名称 |
Patchoulane |
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3 |
InChI 键 |
MVZZUMCHPFHUOS-UHFFFAOYSA-N |
SMILES |
CC1CCC23C1CC(C2(C)C)CCC3C |
规范 SMILES |
CC1CCC23C1CC(C2(C)C)CCC3C |
其他 CAS 编号 |
25491-20-7 19078-35-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



